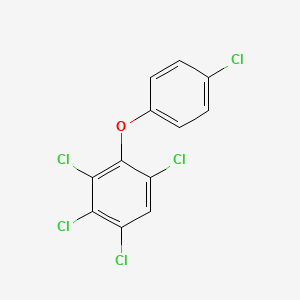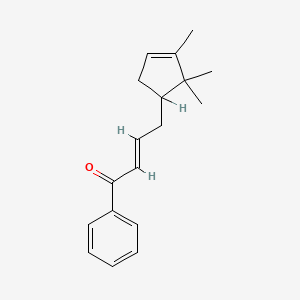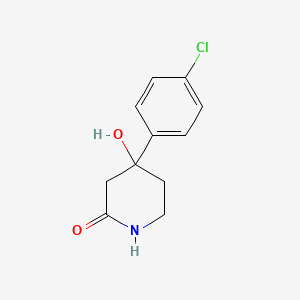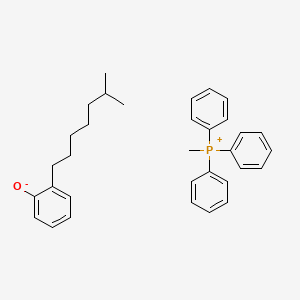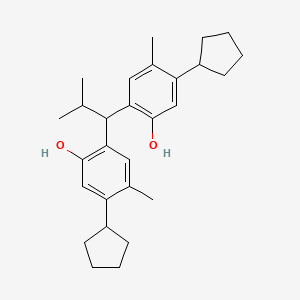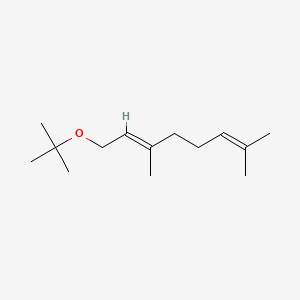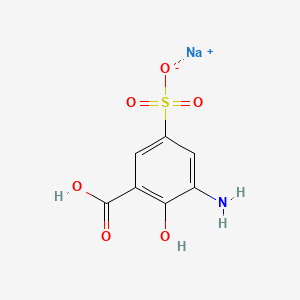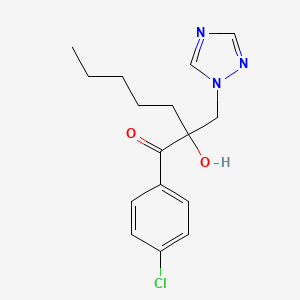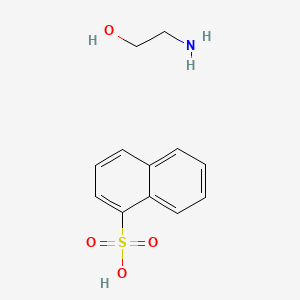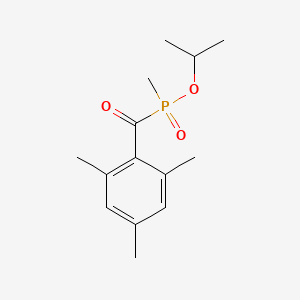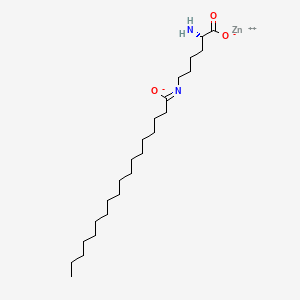
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound that combines zinc ions with a derivative of L-lysine, specifically N6-(1-oxooctadecyl)-L-lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the reaction of zinc salts with N6-(1-oxooctadecyl)-L-lysine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential role in biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Zinc N-(1-oxooctadecyl)-L-glutamate: This compound is similar in structure but involves glutamate instead of lysine.
N6-(1-oxooctadecyl)-L-lysine: This is the lysine derivative without the zinc ion.
Uniqueness
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts distinct chemical and biological properties. The combination of zinc with N6-(1-oxooctadecyl)-L-lysine enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
61745-58-2 |
|---|---|
分子式 |
C24H46N2O3Zn |
分子量 |
476.0 g/mol |
IUPAC 名称 |
zinc;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
InChI 键 |
JLYJVTGYXFPQFX-FTBISJDPSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


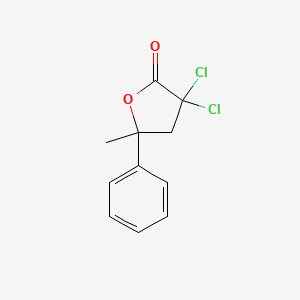
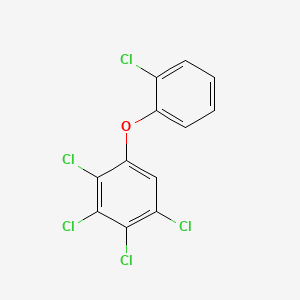
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)

